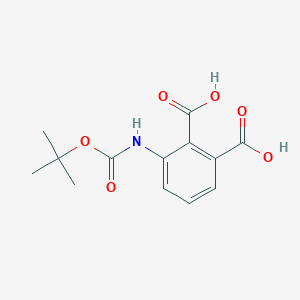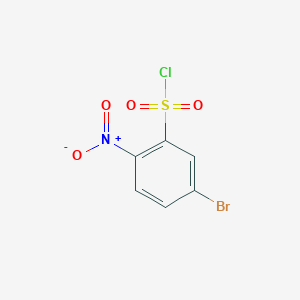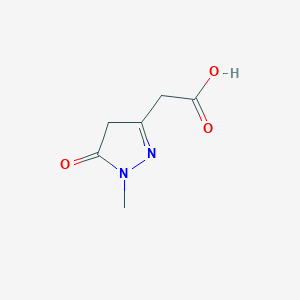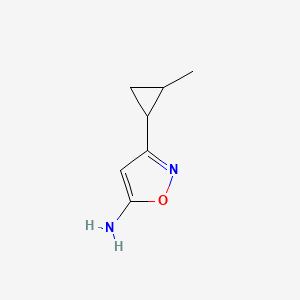
Boc-3-aminobenzene-1,2-dicarboxylic acid
Overview
Description
Boc-3-aminobenzene-1,2-dicarboxylic acid is a biochemical used for proteomics research . It has a molecular formula of C13H15NO6 and a molecular weight of 281.26 .
Synthesis Analysis
The synthesis of this compound can be achieved from Di-tert-butyl dicarbonate and 3-Aminobenzoic acid .Molecular Structure Analysis
The molecule contains a total of 35 bonds. There are 20 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aromatic), 1 (thio-) carbamate (aromatic), and 2 hydroxyl groups .Physical and Chemical Properties Analysis
This compound is a brown powder . It has a molecular weight of 281.26 and a molecular formula of C13H15NO6 .Scientific Research Applications
Molecular Packing and Properties of Polymers
Researchers have synthesized novel random poly(benzoxazole-benzimidazole-imide) copolymers, utilizing derivatives that resemble Boc-3-aminobenzene-1,2-dicarboxylic acid. These copolymers exhibit exceptional mechanical and thermal properties due to improved regularity in interchain packing and enhanced hydrogen bonding. This advancement demonstrates the compound's potential in developing materials with high tensile strength and low water absorption, suitable for applications requiring durable and stable polymeric materials (Zhuang, Liu, & Gu, 2012).
Synthesis and Application in Peptide Mimetics
The efficient synthesis of enantiopure pyrrolizidinone amino acids, utilizing derivatives akin to this compound, has been achieved. This synthesis enables the exploration of conformation-activity relationships in biologically active peptides, highlighting the compound's role in producing rigid dipeptide surrogates for medicinal chemistry applications (Dietrich & Lubell, 2003).
Development of Supramolecular Gels
A study presents the synthesis of simple organic salts derived from tert-butoxycarbonyl (Boc)-protected L-amino acids, leading to the creation of non-polymeric supramolecular gels with outstanding load-bearing, moldable, and self-healing properties. These findings indicate the utility of this compound derivatives in designing materials that can bear stress, potentially useful in various industrial and biomedical applications (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).
Fluorescent Sensors for Environmental Monitoring
Innovative fluorescent sensors for the selective and sensitive detection of mercury ions in environmental water have been developed using boronic acid-functionalized MoS2 quantum dots synthesized via aminoacylation reactions with compounds resembling this compound. This application underscores the potential of such compounds in environmental monitoring and safety, offering a fast, sensitive, and selective method for detecting hazardous substances in water sources (Guo, Huang, Wei, Zeng, & Wang, 2020).
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-8-6-4-5-7(10(15)16)9(8)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTGKHDIUBIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)
![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)








![[4-(4-Bromophenyl)oxan-4-yl]methanamine](/img/structure/B1521579.png)
